![molecular formula C19H14N2O3 B5911548 7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one](/img/structure/B5911548.png)
7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one, also known as HMPCC, is a flavonoid compound that has been extensively studied for its potential therapeutic applications. HMPCC is a yellow crystalline powder that has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell survival. It has also been found to inhibit the activation of AKT, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activation of various signaling pathways involved in cancer cell growth and survival. In addition to its anticancer properties, 7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been found to possess anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of 7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is that it has been extensively studied for its potential therapeutic applications, and its anticancer, anti-inflammatory, and antioxidant properties have been well-documented. However, one limitation of 7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one. One area of research could be the development of more efficient synthesis methods for 7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one. Another area of research could be the investigation of the mechanism of action of 7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one, which may lead to the development of more effective therapeutic applications. Additionally, the potential use of 7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one in combination with other anticancer, anti-inflammatory, or antioxidant agents could be explored. Finally, the potential use of 7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one in animal models and clinical trials could be investigated to further evaluate its therapeutic potential.
Synthesis Methods
The synthesis of 7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one involves the reaction of 3-acetyl-4-hydroxy-6-methylcoumarin with 1-phenyl-1H-pyrazol-4-ylhydrazine and acetic anhydride in the presence of a catalytic amount of glacial acetic acid. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by recrystallization from ethanol.
Scientific Research Applications
7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 7-hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been found to possess anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
7-hydroxy-5-methyl-3-(1-phenylpyrazol-4-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-12-7-15(22)8-17-18(12)19(23)16(11-24-17)13-9-20-21(10-13)14-5-3-2-4-6-14/h2-11,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVWVUZVKFZJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CN(N=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-5-methyl-3-(1-phenyl-1H-pyrazol-4-YL)-chromen-4-one |
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